molecular formula C12H11N3O3S B2990122 4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid CAS No. 1112278-23-5

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid

Cat. No.: B2990122
CAS No.: 1112278-23-5
M. Wt: 277.3
InChI Key: BSNQDFHQPWMIEY-UHFFFAOYSA-N
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Description

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group, a benzylcarbamoyl group, and a carboxylic acid group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the amino, benzylcarbamoyl, and carboxylic acid groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid group to an alcohol.

    Substitution: The amino and benzylcarbamoyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-nitrobenzoic acid: Shares the amino and carboxylic acid groups but differs in the presence of a nitro group instead of a benzylcarbamoyl group.

    4-Amino-3-bromobenzoic acid: Similar structure with a bromine atom instead of a benzylcarbamoyl group.

    Para-aminobenzoic acid (PABA): Contains an amino group and a carboxylic acid group attached to a benzene ring, lacking the thiazole ring.

Uniqueness

4-Amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the thiazole ring’s properties are advantageous.

Properties

IUPAC Name

4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c13-8-9(15-19-10(8)12(17)18)11(16)14-6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNQDFHQPWMIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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